2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide features a triazoloquinoxaline core fused with a 1,2,4-triazole ring and substituted with a 2-methylphenoxy group at position 4 and an acetamide moiety linked to a 3-methylphenyl group. This structure places it within a class of nitrogen-rich heterocyclic compounds known for diverse pharmacological activities, including anticonvulsant, anticancer, and kinase inhibition properties . The acetamide side chain and aromatic substituents are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-8-7-10-18(14-16)26-22(31)15-29-25(32)30-20-12-5-4-11-19(20)27-24(23(30)28-29)33-21-13-6-3-9-17(21)2/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKVCDHUKOLWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA. More specifically, it acts as a DNA intercalator. DNA intercalation is a process where a molecule is inserted between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death. This makes it a potential candidate for anticancer therapy.
Mode of Action
The compound interacts with its target, DNA, by intercalating between the base pairs. This interaction disrupts the normal structure and function of the DNA, preventing it from being properly replicated or transcribed. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
For example, it can inhibit DNA replication and transcription, which are crucial for cell growth and division. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
Molecular docking studies and in silico admet profiles have been performed, suggesting that the compound may have good bioavailability and could potentially be developed into an effective drug.
Result of Action
The result of the compound’s action is the disruption of normal DNA function, leading to cell death. This is particularly effective against rapidly dividing cells, such as cancer cells. In fact, the compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7.
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to intercalate DNA and induce cell death. .
Biochemical Analysis
Biochemical Properties
2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide plays a significant role in biochemical reactions, particularly in its interaction with DNA. This compound has been shown to intercalate into DNA, disrupting the normal function of the DNA molecule. It interacts with various enzymes and proteins involved in DNA replication and repair, such as topoisomerases and polymerases. The nature of these interactions often leads to the inhibition of enzyme activity, resulting in the suppression of DNA synthesis and cell proliferation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting the release of cytochrome c from mitochondria. Additionally, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These changes result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural distortions that hinder the binding of transcription factors and other regulatory proteins. This binding leads to the inhibition of gene expression and the activation of DNA damage response pathways. Furthermore, this compound can inhibit the activity of specific enzymes, such as topoisomerase II, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and adverse effects. At lower doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is metabolized through various pathways in the body. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of active and inactive metabolites. These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific cellular compartments, such as the nucleus and mitochondria. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins. Additionally, it can localize to mitochondria, where it influences mitochondrial function and induces apoptosis. The subcellular localization is determined by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that triazoloquinoxaline derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Compounds in this class have been reported to modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Effects
The antimicrobial activity of triazoloquinoxaline derivatives has been explored against bacteria and fungi. The compound may disrupt microbial cell functions or inhibit essential metabolic pathways .
Case Studies
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Triazoloquinoxaline Core : Cyclization under acidic conditions using hydrazine derivatives.
- Introduction of the Phenoxy Group : Nucleophilic substitution with 2-methylphenol.
- Acetylation : Final acetylation step to yield the target compound.
Chemical Reactions Analysis
Chemical Reactions Involving 2-[4-(2-methylphenoxy)-1-oxo-1H,2H- triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
This compound can undergo various chemical reactions due to its functional groups:
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Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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Nucleophilic Substitution : The phenoxy group can be replaced by other nucleophiles, such as amines or alkoxides.
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Oxidation : The compound can undergo oxidation reactions, potentially altering the triazole or quinoxaline rings.
Reaction Conditions:
| Reaction Type | Conditions |
|---|---|
| Hydrolysis | Acidic or basic conditions, elevated temperature |
| Nucleophilic Substitution | Polar aprotic solvents, elevated temperature |
| Oxidation | Oxidizing agents like potassium permanganate |
Reactivity and Stability
The reactivity of 2-[4-(2-methylphenoxy)-1-oxo-1H,2H- triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide is influenced by its functional groups. The compound is generally stable under standard laboratory conditions but may degrade under extreme conditions.
Stability Factors:
-
Solubility : Moderate solubility in organic solvents.
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pH Sensitivity : Stability may vary with pH, especially affecting the acetamide group.
Biological Activities:
| Activity | Potential Targets |
|---|---|
| Antimicrobial | Bacterial enzymes |
| Anti-inflammatory | Inflammatory pathways |
| Anticancer | Cancer cell proliferation pathways |
Comparison with Similar Compounds
Structural and Functional Insights
Acetamide Modifications: Replacement of the 3-methylphenyl group with mesityl () or chloro-trifluoromethylphenyl () alters solubility and target selectivity. The trifluoromethyl group in is known to resist oxidative metabolism, extending half-life .
Synthetic Approaches: Common methods include coupling reactions (e.g., azide-alkyne cycloaddition) and nucleophilic substitutions using cesium carbonate in polar aprotic solvents like DMF . The target compound’s synthesis likely involves reacting a triazoloquinoxaline precursor with a substituted acetamide under basic conditions, analogous to .
Physicochemical Properties: Compounds with chloro () or trifluoromethyl () substituents exhibit higher molecular weights and lipophilicity (clogP >3), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation: Construct the triazoloquinoxaline core via cyclization of substituted quinoxaline precursors under reflux with reagents like POCl₃ or polyphosphoric acid .
Functionalization: Introduce the 2-methylphenoxy group via nucleophilic aromatic substitution (SNAr) using K₂CO₃ as a base in DMF at 80–100°C .
Acetamide Coupling: React the intermediate with 3-methylphenylamine using EDC/HOBt in dichloromethane under nitrogen .
Optimization Strategies:
- Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify critical parameters for yield improvement .
- Monitor reaction progress via HPLC-MS to detect intermediates and byproducts .
Basic: Which spectroscopic and chromatographic techniques are prioritized for structural validation and purity assessment?
Methodological Answer:
- Structural Confirmation:
- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (C=O at ~170 ppm) .
- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Purity Analysis:
- HPLC-UV/ELSD: Use C18 columns (acetonitrile/water gradient) to achieve >95% purity .
- DSC/TGA: Assess thermal stability (decomposition >200°C indicates suitability for biological assays) .
Basic: What in vitro models are suitable for initial pharmacological profiling?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cell-Based Assays:
- Controls: Include structurally similar analogs (e.g., quinazolinones) to benchmark activity .
Advanced: How can computational modeling predict biological targets and guide SAR studies?
Methodological Answer:
- Target Prediction:
- SAR Guidance:
Advanced: What statistical frameworks resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Meta-Analysis: Apply random-effects models to aggregate IC₅₀ values from heterogeneous assays (e.g., RevMan software) .
- Multivariate Analysis: Use PCA to identify confounding variables (e.g., cell line genetic drift, serum concentration) .
- Bayesian Inference: Calculate posterior probabilities for activity trends (e.g., p >0.95 indicates reproducible anticancer effects) .
Advanced: How can AI-driven platforms accelerate reaction optimization and mechanistic studies?
Methodological Answer:
- Reaction Path Prediction:
- Real-Time Monitoring:
Advanced: What methodologies mitigate hazards during synthesis of reactive intermediates?
Methodological Answer:
- Process Safety:
- RC₁ Calorimetry: Assess exothermic risks (e.g., TMRₐd <24 hours requires controlled dosing) .
- Inert Atmosphere: Use Schlenk lines for air-sensitive intermediates (e.g., azide couplings) .
- Waste Management:
- Scavenger Resins: Immobilize heavy metals (e.g., QuadraPure™ for Pd removal) .
- Neutralization Protocols: Quench acidic/byproduct gases (e.g., NOx) with Ca(OH)₂ traps .
Advanced: How can hybrid experimental-computational workflows enhance derivative design?
Methodological Answer:
- Virtual Library Design:
- Synthetic Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
